molecular formula C33H48N10O9 B11932180 MC-VC-PAB-Azide

MC-VC-PAB-Azide

Cat. No.: B11932180
M. Wt: 728.8 g/mol
InChI Key: JHWPYSXSHDOPHL-SVEHJYQDSA-N
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Description

MC-VC-PAB-Azide is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in targeted cancer therapies by connecting a cytotoxic drug to an antibody that specifically targets cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-VC-PAB-Azide involves multiple steps, starting with the preparation of the maleimidocaproyl (MC) spacer, followed by the incorporation of the valine-citrulline (VC) dipeptide, and finally the attachment of the para-aminobenzyl (PAB) group with an azide functional group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired linkers .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the purity and consistency of the product. High-performance liquid chromatography (HPLC) is commonly used for the analysis and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

MC-VC-PAB-Azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.

    Cleavage Reactions: The linker can be cleaved by proteases, releasing the cytotoxic drug within the target cells.

Common Reagents and Conditions

    Substitution Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

    Reduction Reactions: Triphenylphosphine and water are used for the reduction of the azide group.

    Cleavage Reactions: Proteases like cathepsin B are used to cleave the linker within the target cells.

Major Products Formed

    Substitution Reactions: Triazole derivatives are formed in CuAAC reactions.

    Reduction Reactions: Amines are formed from the reduction of the azide group.

    Cleavage Reactions: The cytotoxic drug is released from the antibody-drug conjugate.

Scientific Research Applications

MC-VC-PAB-Azide has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in the development of targeted drug delivery systems.

    Medicine: Integral in the creation of antibody-drug conjugates for cancer therapy.

    Industry: Utilized in the production of bioconjugates for various applications

Mechanism of Action

MC-VC-PAB-Azide functions as a cleavable linker in antibody-drug conjugates. The mechanism involves the following steps:

    Targeting: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.

    Internalization: The ADC is internalized into the cancer cell through endocytosis.

    Cleavage: The linker is cleaved by intracellular proteases, releasing the cytotoxic drug.

    Action: The released drug exerts its cytotoxic effects, leading to the death of the cancer cell

Comparison with Similar Compounds

MC-VC-PAB-Azide is compared with other similar compounds, such as:

    MC-VC-PABC-MMAE: Another cleavable linker used in ADCs, but with a different cytotoxic payload.

    MC-VC-PABC: Similar linker structure but without the azide functional group.

    MC-VC-MMAE: A linker with a different payload and cleavage mechanism

This compound stands out due to its azide functional group, which allows for versatile chemical modifications and bioconjugation strategies .

Properties

Molecular Formula

C33H48N10O9

Molecular Weight

728.8 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-(2-azidoethoxy)ethyl]carbamate

InChI

InChI=1S/C33H48N10O9/c1-22(2)29(41-26(44)8-4-3-5-18-43-27(45)13-14-28(43)46)31(48)40-25(7-6-15-36-32(34)49)30(47)39-24-11-9-23(10-12-24)21-52-33(50)37-16-19-51-20-17-38-42-35/h9-14,22,25,29H,3-8,15-21H2,1-2H3,(H,37,50)(H,39,47)(H,40,48)(H,41,44)(H3,34,36,49)/t25-,29-/m0/s1

InChI Key

JHWPYSXSHDOPHL-SVEHJYQDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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